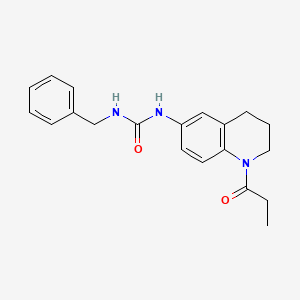

1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative featuring a tetrahydroquinoline scaffold modified with benzyl and propionyl substituents. Its crystallographic properties, if studied, would typically be analyzed using programs like SHELXL or visualized via ORTEP-3, as seen in structural studies of analogous compounds .

Properties

IUPAC Name |

1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-13-17(10-11-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJTXUJWZRUZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Propionyl Group: The propionyl group can be introduced through acylation reactions, such as the Friedel-Crafts acylation, using propionyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with benzyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ureas or amines.

Scientific Research Applications

1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea with structurally related urea and tetrahydroquinoline derivatives, emphasizing pharmacological, physicochemical, and synthetic differences.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Bioactivity (Reported) | Synthetic Complexity |

|---|---|---|---|---|

| 1-Benzyl-3-(1-propionyl-THQ-6-yl)urea | Tetrahydroquinoline | Benzyl, Propionyl, Urea | Kinase inhibition (hypothetical) | High (multi-step) |

| N-(4-(2-oxo-THQ-6-yl)thiazol-2-yl)oxazole-5-carboxamide | Tetrahydroquinoline | Oxazole-carboxamide, Thiazole | Anticancer (in vitro) | Moderate |

| Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate | Quinoline | Bicyclooctane, Bromo, Phenyl | Not reported | Very high |

Key Findings:

Structural Flexibility vs. Rigidity: The benzyl-urea derivative exhibits greater conformational flexibility due to its urea linkage compared to rigid bicyclooctane-containing analogs (e.g., the methyl carboxylate compound in ). This flexibility may enhance target binding but reduce metabolic stability .

Synthetic Accessibility :

- The multi-step synthesis of 1-Benzyl-3-(1-propionyl-THQ-6-yl)urea involves urea coupling under Schotten-Baumann conditions, whereas oxazole-thiazole derivatives require heterocyclic ring formations, increasing reaction monitoring complexity .

Pharmacological Potential: Unlike the oxazole-thiazole analog (), which shows anticancer activity, the benzyl-urea compound lacks published bioactivity data.

Crystallographic Analysis: Structural elucidation of similar compounds relies on SHELX for refinement and ORTEP-3 for visualization. For example, tetrahydroquinoline derivatives often exhibit planar aromatic systems with bond lengths refined via SHELXL, critical for structure-activity relationship (SAR) studies .

Biological Activity

1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a novel organic compound belonging to the class of ureas, characterized by its unique structural components that include a benzyl group, a propionyl group, and a tetrahydroquinoline moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

- Molecular Formula : CHNO

- Molecular Weight : 337.4 g/mol

- CAS Number : 1203034-33-6

The compound's structure can be synthesized through various chemical reactions, including the Pictet-Spengler reaction for forming the tetrahydroquinoline core and subsequent acylation reactions for introducing the propionyl group.

Anticancer Properties

Research indicates that 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including lung (A549) and colon (HCT116) cancer cells. The compound demonstrated potent inhibition of cell proliferation and induced apoptosis in treated cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HCT116 | 15.0 | Cell cycle arrest |

The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, particularly through the inhibition of the EGFR pathway.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial effect is hypothesized to result from disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activity of 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity and receptor signaling pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.

- Antimicrobial Mechanism : It may inhibit bacterial enzymes critical for cell wall synthesis or function as a membrane disruptor.

Case Studies

A notable case study involved the administration of this compound in animal models bearing tumors. The results indicated a significant reduction in tumor size compared to controls treated with standard chemotherapy agents. Histopathological analysis revealed increased apoptosis in tumor tissues treated with 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.